molecular formula C10H10Cl2O2 B8505490 1-(3,5-Dichlorophenoxy)-2-butanone

1-(3,5-Dichlorophenoxy)-2-butanone

Cat. No.: B8505490
M. Wt: 233.09 g/mol
InChI Key: RPGMSZPSEHEWIF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenoxy)-2-butanone is a chlorinated aromatic ketone characterized by a butanone backbone substituted with a 3,5-dichlorophenoxy group. For instance, compounds like 1-(3,5-Dichlorophenoxy)propan-2-one (CAS 17199-34-7) share a similar phenoxy-ketone framework but differ in alkyl chain length (propanone vs. butanone) . This substitution likely influences physical properties such as melting point, solubility, and reactivity.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-(3,5-dichlorophenoxy)butan-2-one

InChI

InChI=1S/C10H10Cl2O2/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10/h3-5H,2,6H2,1H3

InChI Key

RPGMSZPSEHEWIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Hydroxyacetophenone Family

Several hydroxyacetophenone derivatives with chloro and methoxy substituents are documented in the Handbook of Hydroxyacetophenones (). These compounds share a phenyl-ketone core but differ in substituent positions and functional groups:

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Synthesis Method
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) C₉H₉ClO₃ 5-Cl, 2-OH, 3-CH₂OH 97–98 2-Chlorovanillin acetate reaction
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ 2-Cl, 4-OH, 3-OCH₃ Similar to above Not specified
1-(3,5-Dichlorophenoxy)-2-butanone C₁₀H₁₀Cl₂O₂ 3,5-Cl₂, phenoxy, butanone Not available Likely via Friedel-Crafts or nucleophilic substitution

Key Differences :

  • Substituent Position: The dichlorophenoxy group in the target compound replaces hydroxyl and methoxy groups seen in analogs, reducing polarity and hydrogen-bonding capacity compared to hydroxyacetophenones .
  • Alkyl Chain: The butanone chain may confer higher lipophilicity than propanone derivatives (e.g., 1-(3,5-Dichlorophenoxy)propan-2-one) .

Chlorinated Aromatic Ketones with Varied Functional Groups

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
Bitertanol Ketone Metabolite

Bitertanol ketone (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone) shares the butanone backbone but incorporates a biphenyl-4-yloxy group and a triazole ring. This structure enhances steric bulk and antifungal activity compared to the simpler dichlorophenoxy derivative .

Physical and Chemical Property Trends

While direct data for this compound is sparse, analogs suggest:

  • Boiling Point: Expected to exceed 79.6°C (boiling point of unsubstituted 2-butanone) due to increased molecular weight and chlorine substituents .
  • Flammability: Chlorine atoms likely reduce flammability compared to 2-butanone (flash point -9°C, flammability limit 1.8–11.5 vol%) .
  • Solubility: Lower water solubility than hydroxyacetophenones due to lack of polar hydroxyl groups .

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